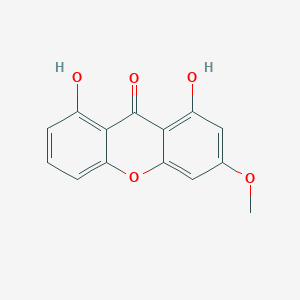
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various plants, fungi, and lichens. The compound 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is characterized by its unique structure, which includes two hydroxyl groups and one methoxy group attached to the xanthone core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This classical method involves the reaction of salicylic acid with phenol derivatives under acidic conditions.
Aryl Aldehyde with Phenol Derivatives: Another approach involves the reaction of aryl aldehydes with phenol derivatives.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes to form the xanthone structure.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acids with arynes.
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These activities make it a candidate for further research in drug development .
Medicine: In medicine, derivatives of xanthone, including 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy-, are being explored for their potential therapeutic effects. Research has shown promise in areas such as cancer treatment, diabetes management, and neuroprotection .
Industry: Industrially, xanthone derivatives are used in the production of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a role in cellular response to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Swerchirin): Similar in structure but with an additional methoxy group.
1-Hydroxyxanthone: Lacks the methoxy group and has different biological activities.
α-Mangostin: A naturally occurring xanthone with additional hydroxyl and methoxy groups, known for its potent biological activities.
Uniqueness: 9H-Xanthen-9-one, 1,8-dihydroxy-3-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
39731-32-3 |
|---|---|
Molekularformel |
C14H10O5 |
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
1,8-dihydroxy-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-7-5-9(16)13-11(6-7)19-10-4-2-3-8(15)12(10)14(13)17/h2-6,15-16H,1H3 |
InChI-Schlüssel |
OWROAXRUPFOHOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)OC3=CC=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


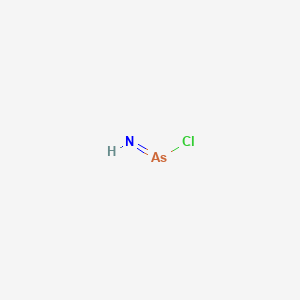
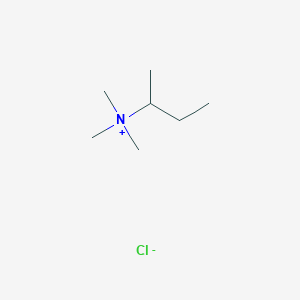
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
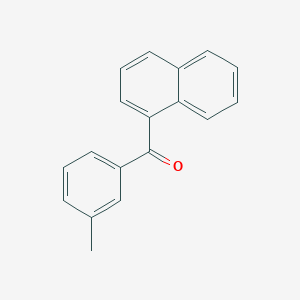
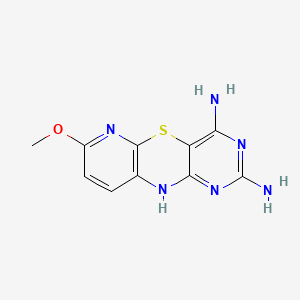
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
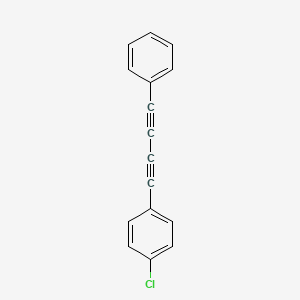

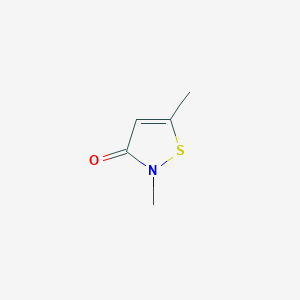

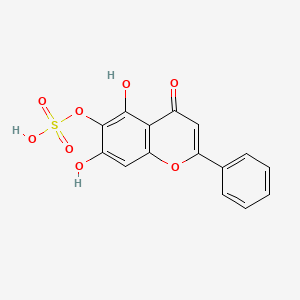
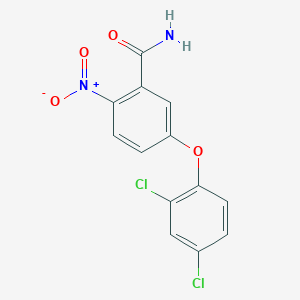
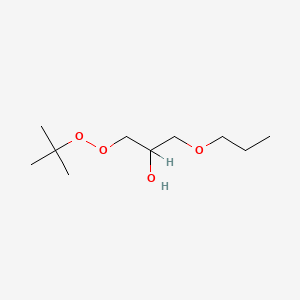
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
